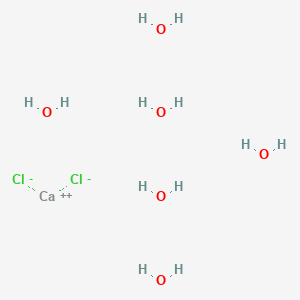

Calcium chloride, hexahydrate

Description

Propriétés

Numéro CAS |

7774-34-7 |

|---|---|

Formule moléculaire |

CaCl2H2O |

Poids moléculaire |

129.00 g/mol |

Nom IUPAC |

calcium;dichloride;hydrate |

InChI |

InChI=1S/Ca.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |

Clé InChI |

YMIFCOGYMQTQBP-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Ca+2] |

SMILES canonique |

O.[Cl-].[Cl-].[Ca+2] |

Autres numéros CAS |

7774-34-7 |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Laboratory Applications of Calcium Chloride Hexahydrate

Calcium chloride hexahydrate (CaCl₂·6H₂O) is a versatile and economical inorganic salt with a wide range of applications in research and drug development.[1][2][3] Its utility stems from its hygroscopic and deliquescent properties, its role as a source of calcium ions in biological systems, and its ability to influence cell membrane permeability.[1][2][4][5] This guide provides an in-depth overview of its principal uses in a laboratory setting, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and drug development professionals.

Physicochemical Properties of Calcium Chloride Hexahydrate

Calcium chloride hexahydrate is the hydrated crystalline form of calcium chloride, containing six water molecules for each formula unit of CaCl₂.[2][6] It presents as a colorless, odorless, and deliquescent solid that is highly soluble in water and ethanol.[1][2][6][7] Its key physical and chemical properties are summarized below.

| Property | Value | References |

| Molecular Formula | CaCl₂·6H₂O | [1][8] |

| Molecular Weight | 219.08 g/mol | [1][6][7] |

| Appearance | Colorless hygroscopic/trigonal crystals | [1][6][7] |

| Melting Point | 29-31 °C | [1][7][8][9] |

| Density | 1.71 g/cm³ | [1][9] |

| Solubility in Water | Very easily soluble | [7] |

| Purity (Assay) | 97 - 103% | [1] |

Induction of Artificial Competence in Bacteria for Genetic Transformation

One of the most widespread applications of calcium chloride in molecular biology is the preparation of chemically competent bacterial cells, particularly Escherichia coli, for the uptake of foreign plasmid DNA.[4][10] This process, known as transformation, is a cornerstone of gene cloning and recombinant protein expression.

Principle of Transformation: The negatively charged phosphate (B84403) backbone of DNA and the negatively charged lipopolysaccharides (LPS) on the bacterial outer membrane create an electrostatic repulsion that prevents DNA uptake.[4] The calcium chloride transformation method works by neutralizing these charges. Positively charged Ca²⁺ ions are thought to create coordination complexes, attracting both the DNA and the LPS, thereby shielding the repulsion.[4][11] A subsequent, brief heat shock creates a thermal imbalance, which is believed to create pores in the cell membrane and facilitate the entry of the DNA into the cytoplasm.[4]

Experimental Protocol: Preparation of Competent E. coli (Calcium Chloride Method)

This protocol is a generalized procedure for creating chemically competent E. coli cells.[10][12][13][14]

-

Starter Culture: Inoculate a single colony of an E. coli strain (e.g., DH5α) into 3-5 mL of Luria-Bertani (LB) broth. Incubate overnight at 37°C with shaking (approx. 220 rpm).[13][14]

-

Sub-culturing: The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth in a 500 mL or 1 L Erlenmeyer flask.[12][13]

-

Growth Monitoring: Incubate at 37°C with vigorous shaking. Monitor the optical density (OD) at 600 nm (OD₆₀₀) until it reaches the mid-logarithmic growth phase, typically an OD₆₀₀ of 0.35-0.6.[10][12] This usually takes 2-4 hours.[12][14]

-

Harvesting Cells: Transfer the culture to sterile, pre-chilled 50 mL centrifuge tubes. Pellet the cells by centrifugation at 4,000-6,000 x g for 5-10 minutes at 4°C.[10][12][14]

Quantitative Data: Transformation Efficiency

The efficiency of this method is typically lower than electroporation but sufficient for routine cloning applications.[12]

| Parameter | Value | References |

| Typical Efficiency | 10⁶ transformants / µg of pBR322 DNA | [10][12] |

| Optimized Efficiency | 2 x 10⁷ transformants / µg of pBR322 DNA | [16] |

| CaCl₂ Concentration | 50 mM - 100 mM | [4][10][12][13][14][15] |

| Heat Shock Temperature | 42°C | [4][14][15][18] |

| Heat Shock Duration | 45 - 120 seconds | [14][15][18] |

Visualizations:

Transfection of Eukaryotic Cells

Calcium chloride is a key component in the calcium phosphate co-precipitation method, one of the oldest and most cost-effective techniques for introducing DNA into eukaryotic cells (transfection).

Principle of Calcium Phosphate Transfection: This method involves mixing a DNA solution with calcium chloride and then adding this mixture to a phosphate-buffered saline (PBS) solution. This results in the formation of a fine co-precipitate of calcium phosphate and DNA. The cells are thought to take up these precipitates through endocytosis. While not the most efficient method for all cell types, it remains a viable option for many adherent cell lines like HEK 293T.

Experimental Protocol: Calcium Phosphate Transfection (General)

-

Cell Seeding: Plate cells (e.g., HEK 293T) in a 6-well plate to be 50-70% confluent on the day of transfection.

-

DNA-CaCl₂ Mixture: In a sterile tube, mix 10-20 µg of plasmid DNA with sterile water to a final volume of 225 µL. Add 25 µL of 2.5 M CaCl₂ and mix gently.

-

Precipitate Formation: Add the DNA-CaCl₂ mixture dropwise to 250 µL of 2x HEPES-buffered saline (HBS) while gently vortexing or bubbling air through the HBS. A fine, opalescent precipitate should form.

-

Incubation: Incubate the mixture at room temperature for 20-30 minutes.

-

Transfection: Add the 500 µL precipitate mixture dropwise to the cells in the culture medium. Swirl the plate gently to distribute.

-

Incubation and Medium Change: Incubate the cells with the precipitate for 4-16 hours at 37°C in a CO₂ incubator. After incubation, remove the medium, wash the cells gently with PBS, and add fresh complete medium.

-

Analysis: Assay for gene expression 24-72 hours post-transfection.

Quantitative Data: Enhancing Transfection Efficiency Recent studies have also shown that adding CaCl₂ directly to the culture medium can enhance polyplex-mediated transfection in hard-to-transfect cells like the Jurkat T-cell line.[19][20]

| Cell Line | CaCl₂ Concentration | Fold Increase in Efficiency (vs. control) | Reference |

| Jurkat | 10 mM | 4-fold | [19] |

| Jurkat | 25 mM | 7-fold | [19] |

Note: High concentrations of CaCl₂ can be cytotoxic.[19]

Visualization:

Drying Agent (Desiccant)

Due to its highly hygroscopic and deliquescent nature, calcium chloride is an economical and effective drying agent used widely in laboratories.[1][5][21][22] It is commonly used in desiccators to maintain a dry atmosphere for storing moisture-sensitive reagents and samples.[21][23] The anhydrous form is particularly effective.[22][24]

Principle of Desiccation: Calcium chloride absorbs water vapor from the surrounding atmosphere, forming hydrates (such as the hexahydrate).[2][21] It is deliquescent, meaning it can absorb enough moisture to dissolve itself and form a liquid solution.[21] This strong affinity for water allows it to effectively reduce the partial pressure of water in a sealed container.[21]

Quantitative Data: Drying Capacity

| Parameter | Description | References |

| Drying Capacity | Can bind water up to 98% efficiency. | [22] |

| Regeneration | Can be regenerated by heating at ~250°C for at least one hour. | [22] |

Suitability: Calcium chloride is suitable for drying a wide variety of neutral organic solvents and gases.[22][24] However, it is not universally applicable as it can form complexes with certain compounds.

| Suitable for Drying | Unsuitable for Drying |

| Ethers, Acetone | Alcohols, Phenols |

| Aliphatic & Aromatic Hydrocarbons | Ammonia, Amines |

| Halogenated Hydrocarbons | Aldehydes, Ketones |

| Numerous Esters | Some Esters |

| Neutral Gases | |

| Source:[22][24] |

Visualization:

Other Laboratory Applications

Beyond the core uses detailed above, calcium chloride hexahydrate serves several other important functions in the lab:

-

Protein Crystallography: It is frequently used as a salt in crystallization screens to induce the precipitation of proteins, a critical step in determining their three-dimensional structure.[25][26] It works by the "salting-out" effect, where it competes with the protein for water molecules, reducing the protein's solubility and promoting crystal formation.[25]

-

Cell Culture Media: Calcium ions are essential for numerous biological processes, including cell adhesion and signal transduction.[27][28] Calcium chloride is often a component of cell culture media, where its concentration can be adjusted to meet the specific needs of certain cell types, such as primary human keratinocytes.[27][28][29]

-

Enzyme Stabilization: Calcium ions can act as cofactors or stabilizers for certain enzymes. For example, CaCl₂ has been used in the stabilization of NADH-ubiquinone oxidoreductase from E. coli.[27]

-

Phase Change Material (PCM): In materials science research, calcium chloride hexahydrate is studied as a phase change material for thermal energy storage due to its relatively high latent heat of fusion and a melting point around 30°C.[9][30][31][32]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 7774-34-7: Calcium chloride hexahydrate | CymitQuimica [cymitquimica.com]

- 3. youtube.com [youtube.com]

- 4. Calcium chloride transformation - Wikipedia [en.wikipedia.org]

- 5. Calcium Chloride Desiccant Solution: Top 3 Hidden Dangers [micropakdistributionusa.com]

- 6. Calcium Chloride Hexahydrate | CaCl2.6H2O | CID 6093252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calcium chloride hexahydrate [chemister.ru]

- 8. Calcium chloride hexahydrate(7774-34-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Calcium chloride 98 7774-34-7 [sigmaaldrich.com]

- 10. Transformation of E. coli (calcium chloride method) [kuchem.kyoto-u.ac.jp]

- 11. Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. StarrLab - Preparation and transformation of chemically competent E. Coli using CaCl2 [sites.google.com]

- 13. emmb.engin.umich.edu [emmb.engin.umich.edu]

- 14. asm.org [asm.org]

- 15. static.igem.org [static.igem.org]

- 16. Prolonged incubation in calcium chloride improves the competence of Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol for the Preparation of Chemically Competent E.coli Cells for Heat Shock Transformation (Calcium Chloride method) — NeoSynBio [neosynbio.com]

- 18. CaCl2 Transformation of E. coli - Hancock Lab [cmdr.ubc.ca]

- 19. louis.uah.edu [louis.uah.edu]

- 20. Calcium enhances polyplex-mediated transfection efficiency of plasmid DNA in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. quora.com [quora.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. m.youtube.com [m.youtube.com]

- 24. quora.com [quora.com]

- 25. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. merckmillipore.com [merckmillipore.com]

- 28. caissonlabs.com [caissonlabs.com]

- 29. promocell.com [promocell.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Optimization of Preparation Method, Nucleating Agent, and Stabilizers for Synthesizing Calcium Chloride Hexahydrate (CaCl2.6H2O) Phase Change Material | MDPI [mdpi.com]

The Cornerstone of Transformation: A Technical Guide to the Mechanism of Calcium Chloride in Bacterial Competency

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action by which calcium chloride (CaCl2) facilitates the uptake of foreign DNA into bacterial cells, a fundamental process in molecular biology and genetic engineering. We will delve into the physicochemical principles, present key quantitative data, provide detailed experimental protocols, and visualize the intricate workflows and molecular interactions involved.

The Physicochemical Principle: Overcoming the Repulsive Barrier

At its core, the CaCl2-mediated transformation process is a story of charge neutralization and membrane manipulation. Bacterial cell membranes and plasmid DNA are both negatively charged due to phosphate (B84403) groups, creating a significant electrostatic repulsion that prevents the passive uptake of DNA.[1][2][3] Calcium chloride, a divalent salt, plays the crucial role of a cationic bridge. The positively charged calcium ions (Ca2+) are believed to interact with the negatively charged lipopolysaccharides (LPS) on the bacterial outer membrane and the phosphate backbone of the DNA.[3][4] This interaction effectively neutralizes the repulsive forces, allowing the DNA to come into close proximity with the cell surface.[5]

The process is further aided by low temperatures (typically on ice), which are thought to congeal the lipid membrane, stabilizing the fragile interaction between the calcium ions and the cell surface.[1][2] This "competent" state, where the cell is primed for DNA uptake, is a transient and delicate one.

The Role of Heat Shock: A Gateway Through the Membrane

While calcium chloride brings the DNA to the cell's doorstep, the heat shock step is the key that unlocks the door. This brief but critical exposure to an elevated temperature (typically 42°C) creates a thermal imbalance on either side of the bacterial membrane.[6] This rapid temperature change is believed to create transient pores or channels in the cell membrane, through which the plasmid DNA can enter the cytoplasm.[3][7][8] Immediately following the heat shock, the cells are returned to a cold environment to close the pores and trap the DNA inside.

The precise molecular mechanism of pore formation is still under investigation, but it is understood to involve a temporary disruption of the lipid bilayer's integrity. The entire process, from rendering the cells competent with CaCl2 to the heat shock, is a carefully orchestrated physical and chemical manipulation to overcome the cell's natural barriers to foreign DNA.[2]

Quantitative Insights: The Impact of Calcium Chloride Concentration on Transformation Efficiency

The concentration of calcium chloride is a critical parameter that significantly influences the efficiency of bacterial transformation. While the optimal concentration can vary between bacterial strains, a general trend is observed.

| CaCl2 Concentration (mM) | Transformation Efficiency (transformants/µg DNA) | Bacterial Strain(s) | Reference(s) |

| 50 | 4x10⁶ - 2.8x10⁷ | E. coli (field strain) | [9] |

| 75 | ~10⁸ | E. coli | [10] |

| 100 | Optimal for many common strains | E. coli | [1][11][12] |

| 150 | Decreased efficiency compared to 100 mM | E. coli | [9] |

| 200 | Maximum efficiency observed in one study | Not specified | [13] |

Note: Transformation efficiency is influenced by numerous factors beyond CaCl2 concentration, including the bacterial strain, plasmid size, and the specific protocol used.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for preparing competent cells and performing bacterial transformation using the calcium chloride method.

Preparation of Competent E. coli Cells

This protocol outlines the steps to make bacterial cells competent for DNA uptake.

Materials:

-

E. coli strain

-

LB broth

-

0.1 M Calcium Chloride (CaCl2), sterile and ice-cold

-

Sterile centrifuge tubes

-

Spectrophotometer

Procedure:

-

Inoculate a single colony of E. coli into 5 mL of LB broth and incubate overnight at 37°C with shaking.

-

The following day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth.

-

Incubate at 37°C with vigorous shaking until the culture reaches an optical density at 600 nm (OD600) of 0.35 to 0.45.

-

Transfer the culture to sterile, pre-chilled centrifuge tubes and place on ice for 10-20 minutes.

-

Pellet the cells by centrifugation at 4000 x g for 10 minutes at 4°C.

-

Carefully decant the supernatant and resuspend the cell pellet in 50 mL of ice-cold, sterile 0.1 M CaCl2.

-

Incubate the cell suspension on ice for at least 30 minutes. Some protocols suggest longer incubation times (up to 24 hours) can increase competency.[1][2]

-

Pellet the cells again by centrifugation at 4000 x g for 10 minutes at 4°C.

-

Gently resuspend the cell pellet in a final volume of 2 mL of ice-cold, sterile 0.1 M CaCl2 (for every 100 mL of starting culture). The addition of 15% glycerol (B35011) to the final CaCl2 solution can aid in the long-term storage of competent cells at -80°C.[10]

-

Aliquot the competent cells into pre-chilled microcentrifuge tubes and store at -80°C or use immediately.

Bacterial Transformation Protocol

This protocol describes the process of introducing plasmid DNA into the prepared competent cells.

Materials:

-

Competent E. coli cells

-

Plasmid DNA (1-10 ng)

-

LB broth

-

Selective LB agar (B569324) plates (containing the appropriate antibiotic)

-

Water bath at 42°C

-

Ice

Procedure:

-

Thaw an aliquot of competent cells on ice.

-

Add 1-10 ng of plasmid DNA to the competent cells. Gently mix by flicking the tube.

-

Incubate the cell-DNA mixture on ice for 30 minutes.

-

Perform the heat shock by transferring the tube to a 42°C water bath for 45-90 seconds. The optimal time can vary depending on the strain and protocol.

-

Immediately transfer the tube back to ice for 1-2 minutes.

-

Add 900 µL of pre-warmed (37°C) LB broth to the tube.

-

Incubate the tube at 37°C for 1 hour with gentle shaking. This "recovery" period allows the bacteria to repair their membranes and express the antibiotic resistance gene from the plasmid.[14]

-

Plate 100-200 µL of the cell suspension onto selective LB agar plates.

-

Incubate the plates overnight at 37°C.

-

The following day, colonies containing the transformed plasmid will be visible.

Visualizing the Mechanism and Workflow

To better illustrate the intricate processes involved, the following diagrams have been generated using Graphviz.

Caption: Mechanism of CaCl2-mediated bacterial transformation.

Caption: Experimental workflow for bacterial transformation.

Conclusion

The calcium chloride method of bacterial transformation, while one of the earliest techniques developed, remains a cornerstone of molecular biology due to its simplicity, cost-effectiveness, and sufficient efficiency for many routine applications.[15] A thorough understanding of the underlying mechanisms—charge neutralization, membrane stabilization at low temperatures, and transient pore formation via heat shock—is paramount for troubleshooting and optimizing transformation experiments. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully employ this indispensable technique in their work.

References

- 1. Frontiers | Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation [frontiersin.org]

- 2. Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium chloride transformation - Wikipedia [en.wikipedia.org]

- 4. static.igem.org [static.igem.org]

- 5. google.com [google.com]

- 6. Video: Bacterial Transformation Using Heat Shock and Competent Cells [jove.com]

- 7. mybiosource.com [mybiosource.com]

- 8. Preparation of Competent Cell (Calcium Chloride Treatment) (Theory) : Molecular Biology Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. bio-conferences.org [bio-conferences.org]

- 10. researchgate.net [researchgate.net]

- 11. CaCl2 Transformation of E. coli - Hancock Lab [cmdr.ubc.ca]

- 12. Calcium chloride made E. coli competent for uptake of extraneous DNA through overproduction of OmpC protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. grokipedia.com [grokipedia.com]

A Comprehensive Technical Guide to Calcium Phosphate-Mediated Cell Transfection

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the fundamental principles and techniques of calcium phosphate-mediated cell transfection. A stalwart and cost-effective method for introducing foreign DNA into mammalian cells, this technique has been a cornerstone of molecular biology for decades. This document will delve into the underlying mechanisms, provide detailed experimental protocols, offer strategies for optimization, and present troubleshooting guidance.

Introduction: A Historical and Practical Overview

Calcium phosphate-mediated transfection, first developed by F. L. Graham and A. J. van der Eb in the early 1970s, remains a widely utilized method for both transient and stable transfections in a variety of cell types.[1][2][3] Its enduring popularity can be attributed to its simplicity, low cost, and effectiveness in many cell lines.[4][5][6] The principle of this technique is straightforward: DNA is mixed with calcium chloride and a phosphate-buffered saline solution to form a co-precipitate of calcium phosphate (B84403) and DNA.[2][7][8] These fine precipitates adhere to the cell surface and are subsequently internalized by the cells, presumably through endocytosis.[1][4][8]

The Core Mechanism: From Precipitate to Gene Expression

The precise molecular mechanisms of DNA uptake and subsequent gene expression following calcium phosphate transfection are not entirely elucidated; however, a generally accepted model exists.[9] The process can be broken down into several key stages:

-

Co-precipitate Formation: The critical first step is the formation of a fine, insoluble co-precipitate of DNA and calcium phosphate. This occurs when a solution of calcium chloride containing the plasmid DNA is slowly mixed with a buffered phosphate solution, typically HEPES-buffered saline (HBS) or BES-buffered saline (BBS).[2][7][10] The size and quality of these particles are paramount to the success of the transfection.[7]

-

Adsorption to the Cell Surface: The positively charged calcium ions in the precipitate are thought to facilitate the binding of the DNA-calcium phosphate complexes to the negatively charged cell membrane.[11]

-

Internalization via Endocytosis: The cell internalizes the precipitate through endocytosis, a natural process for engulfing extracellular materials.[1][4][8][12]

-

Endosomal Escape: Once inside the cell within an endosome, the DNA must escape into the cytoplasm before it is degraded by lysosomal enzymes. The exact mechanism of this escape is not fully understood but may involve the osmotic effect of the dissolving precipitate within the maturing endosome.

-

Nuclear Translocation and Gene Expression: Finally, the plasmid DNA must traverse the cytoplasm and enter the nucleus, where the cellular machinery for transcription and translation can express the gene of interest.

The following diagram illustrates the proposed signaling pathway for calcium phosphate-mediated transfection.

Caption: Proposed mechanism of DNA uptake in calcium phosphate transfection.

Key Factors Influencing Transfection Efficiency

The success of calcium phosphate transfection is highly dependent on a number of critical parameters. Optimization of these factors is often necessary for each specific cell line and plasmid combination.

-

pH of the Buffer: The pH of the HEPES-buffered saline (HBS) is one of the most critical factors. A very narrow pH range, typically between 7.05 and 7.12, is optimal for the formation of a fine, effective precipitate.[6] Deviations outside this range can lead to the formation of large, coarse precipitates that are toxic to cells and result in low transfection efficiency.[13]

-

DNA Quality and Concentration: High-purity plasmid DNA is essential for successful transfection. The optimal amount of DNA typically ranges from 10 to 50 µg per 10 cm culture dish, but this can vary depending on the cell line and plasmid.[14][15][]

-

Calcium and Phosphate Concentrations: The concentrations of calcium and phosphate ions directly influence the formation and characteristics of the co-precipitate.[17]

-

Incubation Time: The duration of time the cells are exposed to the calcium phosphate-DNA precipitate can significantly impact transfection efficiency and cell viability. Hardy cell lines like HeLa and NIH 3T3 can tolerate longer incubation times (up to 16 hours), whereas more sensitive cells may require shorter exposure.[14][15]

-

Cell Type and Density: Different cell lines have varying susceptibilities to calcium phosphate transfection. Cells should be in their logarithmic growth phase and plated at an appropriate density, typically 50-80% confluency at the time of transfection.[7][8][18]

-

Glycerol (B35011) or DMSO Shock: For some cell lines, a brief "shock" with a hypertonic solution of glycerol or dimethyl sulfoxide (B87167) (DMSO) after the precipitate incubation can enhance transfection efficiency.[7][10] This is thought to increase the permeability of the cell membrane to the DNA complexes. However, this treatment can also be toxic to cells and requires optimization.[7]

Experimental Protocols

This section provides detailed methodologies for reagent preparation and the transfection procedure for both transient and stable transfections.

Reagent Preparation

2X HEPES-Buffered Saline (HBS), pH 7.05

| Component | Concentration | Amount for 500 mL |

| NaCl | 280 mM | 8.18 g |

| KCl | 10 mM | 0.37 g |

| Na₂HPO₄ | 1.5 mM | 0.106 g (anhydrous) |

| Dextrose (Glucose) | 12 mM | 1.08 g |

| HEPES | 50 mM | 5.96 g |

Instructions:

-

Dissolve the above components in 450 mL of high-purity water.

-

Carefully adjust the pH to exactly 7.05 with NaOH. This is a critical step.

-

Bring the final volume to 500 mL with water.

-

Filter-sterilize through a 0.22 µm filter and store in aliquots at -20°C.

2.5 M Calcium Chloride (CaCl₂) Solution

| Component | Concentration | Amount for 10 mL |

| CaCl₂ | 2.5 M | 2.94 g |

Instructions:

-

Dissolve CaCl₂ in 10 mL of high-purity water.

-

Filter-sterilize through a 0.22 µm filter.

-

Store at 4°C. It is recommended to make this solution fresh weekly.[19]

Transient Transfection Protocol (for a 10 cm dish)

The following diagram outlines the general workflow for transient transfection using the calcium phosphate method.

Caption: General workflow for calcium phosphate-mediated transient transfection.

Procedure:

-

Day 1: Cell Plating: Plate cells in a 10 cm dish such that they reach 50-80% confluency on the day of transfection. For HeLa cells, a 1:8 to 1:10 split is often appropriate for harvesting 40 hours post-transfection.[19]

-

Day 2: Transfection: a. About 1-3 hours before transfection, replace the old medium with 9 mL of fresh, pre-warmed complete medium.[18] b. In a sterile tube, prepare the DNA-CaCl₂ mixture:

- 10-20 µg of plasmid DNA[18][19]

- Add sterile water to a final volume of 438 µL.

- Add 62 µL of 2.5 M CaCl₂.[8]

- Mix gently. c. In a separate sterile tube, add 500 µL of 2X HBS. d. While gently bubbling air through the 2X HBS with a sterile pipette, slowly add the DNA-CaCl₂ mixture dropwise. A fine, opalescent precipitate should form.[7] e. Incubate the mixture at room temperature for 20-30 minutes.[13][18] f. Gently mix the precipitate solution again and add it dropwise and evenly to the culture dish. g. Incubate the cells at 37°C in a CO₂ incubator for 4-16 hours. The optimal time will vary by cell type.[20] h. (Optional) Glycerol Shock: For some cell types like CHO cells, a glycerol shock can be performed after the incubation.[17] Aspirate the medium, add 2-3 mL of 15-20% glycerol in PBS, and incubate for 1-3 minutes.[7][17] Immediately wash the cells twice with PBS. i. Aspirate the medium containing the precipitate (or the glycerol solution) and wash the cells twice with sterile PBS. j. Add 10 mL of fresh, pre-warmed complete medium and return the cells to the incubator.

-

Day 3-4: Analysis: Harvest the cells 24-72 hours post-transfection to analyze gene expression.[18]

Stable Transfection Protocol

The initial steps for stable transfection are similar to the transient protocol. The key difference is the introduction of a selection step to isolate cells that have integrated the foreign DNA into their genome. The plasmid used for stable transfection must contain a selectable marker, such as an antibiotic resistance gene.

Procedure:

-

Follow the transient transfection protocol as described above.

-

48 hours post-transfection, passage the cells into a larger flask or multiple plates at various dilutions (e.g., 1:10, 1:20, 1:40) in fresh medium containing the appropriate selection antibiotic.[21]

-

Replace the selective medium every 3-4 days to remove dead cells and maintain the selection pressure.

-

After 2-3 weeks, distinct colonies of antibiotic-resistant cells should be visible.

-

Isolate individual colonies using cloning rings or by manual picking and expand them in separate culture vessels to establish stable cell lines.

Optimization and Quantitative Data

The following tables summarize key quantitative parameters for optimizing calcium phosphate transfection.

Table 1: Effect of DNA Concentration on Transfection

| Cell Line | DNA Amount (per 10 cm dish) | Observed Effect | Reference |

| General | 10-50 µg | Optimal range for many cell lines. | [14][15][] |

| HeLa | 0.5 µg (for non-saturating expression) | Appropriate for studying protein function without massive overexpression. | [19] |

| HeLa | 10 µg | Results in massive overexpression. | [19] |

| CHO | 8 µg (per 200 µL precipitate) | Highest transfection efficiency observed in one study. | [22] |

| General | >50 µg/mL in precipitate | Can inhibit the formation of precipitate. | [17] |

Table 2: Influence of pH and Incubation Time

| Parameter | Optimal Range/Value | Notes | Reference |

| HBS pH | 7.05 - 7.12 | Critical for fine precipitate formation. | [6] |

| HBS pH | 7.10 | Found to be optimal for CHO cells compared to HEPES buffer. | [5][6][23] |

| Precipitate Incubation on Cells | 4-16 hours | Cell-type dependent; longer times for hardy cells like HeLa. | [14][15][20] |

| Precipitate Incubation on CHO and C2C12 cells | 6 hours | Significantly more effective than 16 hours. | [6][23] |

| Precipitate Formation Time | < 1 minute | Can be sufficient for forming effective precipitates. | [17] |

| Precipitate Formation Time | 20 minutes | Extending to 20 minutes can lead to larger aggregates and reduced expression. | [17] |

Table 3: Glycerol/DMSO Shock Parameters

| Cell Line | Reagent | Concentration | Duration | Effect | Reference |

| CHO | Glycerol | 20% in PBS | 1 minute | Increased transfection efficiency. | [17] |

| CHO, C2C12 | Glycerol | Not specified | Not specified | A critical condition for highest transfection efficiency. | [6][23] |

| General | Glycerol | 10-15% | 1-3 minutes | Can significantly increase efficiency but requires optimization due to toxicity. | [7] |

| General | DMSO | 10-20% | Varies | An alternative to glycerol shock, may be less toxic but also less effective for some cells. | [7] |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Transfection Efficiency | Incorrect HBS pH. | Prepare fresh 2X HBS and meticulously adjust the pH to 7.05. |

| Suboptimal DNA quality or quantity. | Use high-purity, endotoxin-free DNA. Optimize the DNA concentration for your specific cell line. | |

| Poor precipitate formation. | Ensure slow, dropwise addition of the DNA-CaCl₂ mix to the HBS while gently bubbling. | |

| Cells are not healthy or at the wrong confluency. | Use cells in their logarithmic growth phase and ensure they are 50-80% confluent. | |

| Incubation time is not optimal. | Perform a time-course experiment to determine the best incubation time for your cells. | |

| High Cell Death | Precipitate is too coarse or left on cells for too long. | Check the HBS pH. Reduce the incubation time of the precipitate on the cells. |

| Glycerol/DMSO shock is too harsh. | Reduce the concentration or duration of the shock treatment. | |

| DNA preparation contains impurities. | Re-purify the plasmid DNA. | |

| Inconsistent Results | Variations in reagent preparation. | Prepare large batches of 2X HBS and store in aliquots. Make fresh 2.5 M CaCl₂ weekly. |

| Inconsistent cell plating density. | Be precise with cell counting and plating to ensure consistent confluency at the time of transfection. | |

| Variations in the mixing of precipitate. | Standardize the method of mixing (e.g., consistent bubbling rate). |

By carefully controlling these variables and following the detailed protocols provided, researchers can successfully and reproducibly employ calcium phosphate-mediated transfection for a wide range of applications in molecular biology and drug development.

References

- 1. Calcium Phosphate Transfection of Eukaryotic Cells [bio-protocol.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. static.igem.org [static.igem.org]

- 5. researchgate.net [researchgate.net]

- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Calcium Phosphate transfection of 293T cells [ruthazerlab.mcgill.ca]

- 9. researchgate.net [researchgate.net]

- 10. Calcium phosphate transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. emerginginvestigators.org [emerginginvestigators.org]

- 12. bitesizebio.com [bitesizebio.com]

- 13. fivephoton.com [fivephoton.com]

- 14. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. What factors should I consider when I optimize the efficacy of my calcium phosphate transient transfection? | AAT Bioquest [aatbio.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Calcium Phosphate Transfection of HeLa cells [liverpool.ac.uk]

- 19. med.upenn.edu [med.upenn.edu]

- 20. med.upenn.edu [med.upenn.edu]

- 21. sierrabermeja.com [sierrabermeja.com]

- 22. Optimizing conditions for calcium phosphate mediated transient transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Optimizing conditions for calcium phosphate mediated transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hygroscopic Nature of Calcium Chloride Hexahydrate and Its Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic and deliquescent properties of calcium chloride hexahydrate (CaCl₂·6H₂O). It details the fundamental principles governing its interaction with atmospheric moisture, presents quantitative data on its water sorption capacity, outlines experimental protocols for its characterization, and explores the significant implications of these properties in research and pharmaceutical drug development.

Core Concepts: Hygroscopicity and Deliquescence

Calcium chloride is recognized for its strong hygroscopic nature, meaning it readily attracts and absorbs water molecules from the surrounding environment.[1][2] This property is so pronounced that the anhydrous form is commonly used as a drying agent or desiccant.[1] When exposed to air, solid calcium chloride will absorb moisture until it dissolves into a liquid solution, a phenomenon known as deliquescence.[1][3] This process occurs when the vapor pressure of the formed solution is less than the partial pressure of water vapor in the air.

The hydration of anhydrous calcium chloride is an exothermic process, releasing a significant amount of heat.[4] Calcium chloride can exist in several hydrated forms, with the hexahydrate (CaCl₂·6H₂O) being a common stable form at room temperature.[5] The stability and transition between these hydrated states are dependent on temperature and relative humidity (RH).

Quantitative Analysis of Water Sorption

The extent of moisture uptake by calcium chloride hexahydrate is a function of relative humidity and temperature. This relationship is typically characterized by water sorption isotherms, which plot the equilibrium moisture content as a function of RH at a constant temperature.

Table 1: Water Sorption Data for Calcium Chloride at 25°C

| Relative Humidity (%) | Mass Growth Factor (m/m₀) | Water-to-Solute Ratio (WSR) |

| 0 | 1.00 | 0.00 |

| 10 | 1.08 | 1.25 |

| 20 | 1.15 | 2.33 |

| 30 | 1.28 | 4.35 |

| 40 | 1.45 | 7.00 |

| 50 | 1.68 | 10.55 |

| 60 | 1.98 | 15.22 |

| 70 | 2.40 | 21.78 |

| 80 | 3.05 | 31.89 |

| 90 | 4.20 | 49.78 |

Data adapted from a comprehensive study on the hygroscopic properties of calcium-containing salts.[6]

Table 2: Deliquescence Relative Humidity (DRH) of Calcium Chloride Hexahydrate at Various Temperatures

| Temperature (°C) | Deliquescence Relative Humidity (DRH) (%) |

| 5 | ~32.0 |

| 15 | ~30.0 |

| 25 | ~28.5 |

| 30 | ~27.5 |

DRH values are approximated from graphical data and literature.[6][7] The deliquescence point of the hexahydrate form is reported to be around 63.3 ± 12.5% RH at low temperatures (223–273 K).[8]

Experimental Protocols for Hygroscopicity Determination

Accurate characterization of the hygroscopic properties of calcium chloride hexahydrate is crucial for its effective application. The following are detailed methodologies for key experiments.

Gravimetric Sorption Analysis

This method involves exposing a sample to a controlled humidity environment and measuring the change in mass over time.

Objective: To determine the moisture uptake of calcium chloride hexahydrate at various relative humidity levels.

Materials and Equipment:

-

Analytical balance (sensitivity ±0.1 mg)

-

Environmental chamber or desiccators with saturated salt solutions to maintain constant RH

-

Anhydrous calcium chloride or calcium chloride hexahydrate sample

-

Weighing dishes (non-corrosive)

-

Drying oven

Procedure:

-

Sample Preparation: Dry the calcium chloride sample in a drying oven at a specified temperature (e.g., 200°C for anhydrous form) until a constant weight is achieved. This ensures that the initial weight corresponds to the dry mass of the sample.

-

Initial Weighing: Accurately weigh a specific amount of the dried sample in a pre-weighed, dry weighing dish.

-

Exposure: Place the weighing dish with the sample inside an environmental chamber or a desiccator set to a specific relative humidity.

-

Mass Measurement: At predetermined time intervals (e.g., 1, 6, 24, 48, and 72 hours), remove the sample from the chamber and quickly weigh it on the analytical balance.[9]

-

Equilibrium: Continue the measurements until the sample mass becomes constant, indicating that equilibrium with the surrounding atmosphere has been reached.

-

Data Analysis: Calculate the percentage of water absorbed using the following formula:

Water Absorption (%) = [(W_t - W_i) / W_i] * 100

Where:

-

W_t = weight of the sample at time t

-

W_i = initial weight of the dry sample

-

-

Isotherm Generation: Repeat the experiment at different relative humidity levels to generate a moisture sorption isotherm.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a more automated and precise gravimetric technique for measuring vapor sorption.[10][11]

Objective: To obtain high-resolution water sorption and desorption isotherms for calcium chloride hexahydrate.

Principle: A sample is placed on a sensitive microbalance inside a chamber with controlled temperature and relative humidity. A carrier gas (usually nitrogen) with a specific water vapor concentration flows over the sample. The instrument continuously monitors the sample's mass as the RH is programmatically changed in steps.[11]

Procedure:

-

Sample Preparation: Place a small amount of the sample (typically 1-10 mg) into the DVS sample pan.

-

Drying: Start the experiment with a drying step, typically at 0% RH, until the sample mass stabilizes.

-

Sorption Phase: Increase the relative humidity in predefined steps (e.g., 10% increments from 0% to 90% RH). At each step, the instrument waits for the sample mass to reach equilibrium before proceeding to the next RH level.[12]

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in the same incremental steps back to 0% RH to obtain the desorption isotherm.

-

Data Analysis: The instrument's software plots the change in mass versus relative humidity, generating the sorption and desorption isotherms. The difference between these two curves is known as hysteresis, which provides information about the material's interaction with water.[11]

Implications in Drug Development

The hygroscopic nature of calcium chloride has significant implications in the pharmaceutical industry, primarily in ensuring the stability of drug products.[13]

Role as a Desiccant in Pharmaceutical Packaging

Moisture is a critical factor that can lead to the physical and chemical degradation of active pharmaceutical ingredients (APIs) and formulated drug products.[13][14] Calcium chloride is used as a chemical desiccant in pharmaceutical packaging to absorb excess moisture and maintain a low-humidity environment, thereby extending the shelf life and preserving the efficacy of moisture-sensitive drugs.[4][13]

Impact on API Stability

The presence of moisture can initiate or accelerate chemical degradation pathways such as hydrolysis, which is a common issue for many APIs.[14] By effectively scavenging moisture within the packaging, calcium chloride helps to prevent such degradation, ensuring the drug maintains its potency and safety profile throughout its shelf life.[13] Stability studies for drug products often involve testing under various temperature and humidity conditions, and desiccants like calcium chloride are crucial components in the packaging systems for these studies.[15][16]

Considerations for Formulation and Manufacturing

While beneficial in packaging, the hygroscopic nature of calcium chloride requires careful consideration during formulation and manufacturing. If used as an excipient, its tendency to absorb moisture can affect the physical properties of the formulation, such as powder flow and compaction.[4] Therefore, manufacturing processes may need to be conducted under controlled humidity conditions.

Experimental and Logical Workflows

Visualizing the processes involved in hygroscopicity testing and its application can aid in understanding the concepts.

Conclusion

The pronounced hygroscopic and deliquescent properties of calcium chloride hexahydrate are of significant interest and utility in scientific research and pharmaceutical applications. A thorough understanding of its water sorption behavior, characterized by quantitative data and standardized experimental protocols, is essential for its effective use. In drug development, its primary role as a desiccant is critical for ensuring the stability and extending the shelf life of moisture-sensitive pharmaceutical products. Careful consideration of its properties is necessary during formulation, manufacturing, and packaging to harness its benefits while mitigating potential challenges.

References

- 1. quora.com [quora.com]

- 2. Calcium Chloride Hygroscopic | Some Influencing Factors - Zibo Longorder [mingchuanpac.com]

- 3. researchgate.net [researchgate.net]

- 4. Calcium chloride hexahydrate - CD Formulation [formulationbio.com]

- 5. osi-univers.org [osi-univers.org]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. researchgate.net [researchgate.net]

- 8. The effect of relative humidity on CaCl2 nanoparticles studied by soft X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. xrdchemical.com [xrdchemical.com]

- 10. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 11. mt.com [mt.com]

- 12. ardena.com [ardena.com]

- 13. colorcon.com [colorcon.com]

- 14. mdpi.com [mdpi.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ijpsjournal.com [ijpsjournal.com]

Differences between calcium chloride anhydrous, dihydrate, and hexahydrate forms

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the core differences between the anhydrous, dihydrate, and hexahydrate forms of calcium chloride.

Introduction

Calcium chloride (CaCl₂) is a versatile inorganic salt with a wide range of applications in research, pharmaceuticals, and various industrial processes.[1][2] It is commonly available in several hydration states, primarily as anhydrous (CaCl₂), dihydrate (CaCl₂·2H₂O), and hexahydrate (CaCl₂·6H₂O). The number of water molecules of crystallization significantly influences the compound's physical and chemical properties. For laboratory and drug development professionals, understanding the distinct characteristics of each form is critical for ensuring the accuracy, reproducibility, and efficacy of experimental and formulation work.

This guide provides a detailed comparison of calcium chloride anhydrous, dihydrate, and hexahydrate, focusing on their fundamental properties, relevant experimental protocols for characterization, and their implications in scientific applications.

Core Physicochemical Properties: A Comparative Overview

The hydration state of calcium chloride dictates its molecular weight, density, thermal behavior, and, most notably, its interaction with water. The following tables summarize the key quantitative differences between the anhydrous, dihydrate, and hexahydrate forms.

Table 1: General and Physical Properties

| Property | Anhydrous (CaCl₂) | Dihydrate (CaCl₂·2H₂O) | Hexahydrate (CaCl₂·6H₂O) |

| Chemical Formula | CaCl₂ | CaCl₂·2H₂O | CaCl₂·6H₂O |

| Molecular Weight | 110.98 g/mol [2] | 147.01 g/mol [3][4] | 219.08 g/mol [5][6] |

| CAS Number | 10043-52-4[2] | 10035-04-8[3][4] | 7774-34-7 |

| Appearance | White, crystalline solid, powder, or granules.[7][8][9] | White, crystalline solid or granules.[3][4][10] | Colorless trigonal crystals.[5] |

| Density | 2.15 g/cm³[7][9][11] | 1.85 g/cm³[3][9][11] | 1.71 g/cm³[9][11] |

| Melting Point | 772-775 °C[7][9][11] | ~176 °C (decomposes)[3][4] | 29.9 °C[5] |

| Boiling Point | >1600 °C[2][7] | Decomposes | Decomposes |

| Calcium Content (% w/w) | ~36.1%[9] | ~27.2% | ~18.3% |

Table 2: Solubility and Thermodynamic Properties

| Property | Anhydrous (CaCl₂) | Dihydrate (CaCl₂·2H₂O) | Hexahydrate (CaCl₂·6H₂O) |

| Solubility in Water | Highly soluble; 74.5 g/100 mL at 20 °C.[11] | Highly soluble; ~74.5 g/100 mL at room temperature.[12] | Very easily soluble.[5] |

| Enthalpy of Solution | Highly exothermic (-176.2 cal/g).[7][13] | Exothermic. | Endothermic or slightly exothermic. |

| Hygroscopicity | Extremely hygroscopic and deliquescent.[7][8][9][11][14] | Hygroscopic.[3][4] | Hygroscopic.[5] |

Detailed Characterization of Hydration States

**3.1 Anhydrous Calcium Chloride (CaCl₂) **

Anhydrous calcium chloride is the most potent form in terms of its affinity for water. Its defining characteristic is its strong hygroscopicity, readily absorbing moisture from the air to the point of dissolving itself, a phenomenon known as deliquescence.[8][11][14] This property makes it an excellent desiccant for drying solvents and gases in laboratory settings.[7][8] The dissolution of anhydrous CaCl₂ in water is a highly exothermic process, releasing a significant amount of heat.[7][9] This characteristic is exploited in applications like self-heating packs and as a concrete accelerator in cold weather.[3] In drug development, its primary role is as a highly efficient desiccant in packaging to protect moisture-sensitive active pharmaceutical ingredients (APIs).[15][16]

Calcium Chloride Dihydrate (CaCl₂·2H₂O)

The dihydrate is a stable, crystalline solid that is also hygroscopic, though less intensely than the anhydrous form.[3][4] It represents a convenient and less reactive form for many applications where the extreme desiccant properties of the anhydrous salt are not required. It is widely used in the food industry as a firming agent (E509) and in laboratories for preparing standard solutions and buffers.[3][10] In pharmaceutical formulations, it can be used to adjust tonicity or as a source of calcium ions.[17] Calcium chloride dihydrate is often the intermediate product when heating the hexahydrate form.[18]

Calcium Chloride Hexahydrate (CaCl₂·6H₂O)

The hexahydrate form is notable for its low melting point of approximately 30°C.[19] This property makes it a suitable phase change material (PCM) for thermal energy storage applications in the low-temperature range.[19] Due to its high water content, its dissolution in water is not as strongly exothermic as the anhydrous or dihydrate forms. It is a common source of calcium ions in biological applications, such as in the preparation of competent cells for bacterial transformation, and as an electrolyte replenisher.[2][20]

Visualization of Key Processes and Relationships

Caption: Dehydration pathway of calcium chloride hydrates with increasing temperature.

Caption: Experimental workflow for the characterization of calcium chloride hydrates.

Caption: Logical relationship of hygroscopicity among calcium chloride forms.

Experimental Protocols for Characterization

For researchers and drug development professionals, verifying the identity and purity of a calcium chloride sample is crucial. The following are standard methodologies for this purpose.

Determination of Water of Hydration by Thermogravimetric Analysis (TGA)

Objective: To quantify the water content and identify the hydration state of a calcium chloride sample by measuring mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the calcium chloride sample into a TGA pan (typically alumina (B75360) or platinum).

-

Analysis Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 300°C at a constant heating rate of 10°C/min.

-

Use an inert atmosphere (e.g., nitrogen gas) with a flow rate of 50 mL/min to prevent side reactions.

-

-

Data Analysis:

-

The resulting TGA curve will show distinct mass loss steps corresponding to the loss of water molecules.

-

Hexahydrate (CaCl₂·6H₂O): Will show an initial mass loss corresponding to four water molecules starting around 30°C, followed by a second loss of the remaining two water molecules at a higher temperature (around 200°C).[13]

-

Dihydrate (CaCl₂·2H₂O): Will show a single mass loss step corresponding to two water molecules, typically starting above 150°C.[21]

-

Anhydrous (CaCl₂): Should show negligible mass loss in this temperature range, though some minor loss may be observed due to absorbed atmospheric moisture.

-

Calculate the percentage mass loss at each step and compare it to the theoretical water content for each hydrate (B1144303).

-

Purity Assay by Complexometric EDTA Titration

Objective: To determine the purity of calcium chloride by quantifying the amount of calcium ions present.

Methodology:

-

Reagent Preparation:

-

Prepare a standardized 0.05 M solution of ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA).

-

Prepare a buffer solution of pH 10 (e.g., ammonia-ammonium chloride buffer).

-

Use a suitable indicator such as Hydroxy Naphthol Blue or Eriochrome Black T.

-

-

Sample Preparation:

-

Accurately weigh approximately 0.2 g of the calcium chloride sample.

-

Dissolve the sample in 100 mL of deionized water in a 250-mL volumetric flask and dilute to the mark.

-

-

Titration Procedure:

-

Pipette 25.00 mL of the sample solution into a 250-mL Erlenmeyer flask.

-

Add 50 mL of deionized water and 2 mL of the pH 10 buffer.

-

Add a small amount of the indicator. The solution should turn a wine-red color.

-

Titrate with the standardized 0.05 M EDTA solution until the color changes to a distinct blue endpoint.[22]

-

-

Calculation:

-

Calculate the moles of EDTA used to reach the endpoint.

-

Since the stoichiometry of the Ca²⁺-EDTA reaction is 1:1, the moles of EDTA are equal to the moles of Ca²⁺ in the aliquot.

-

From this, calculate the mass of CaCl₂ (or its hydrate) in the original sample and determine the purity percentage.

-

Structural Identification by X-ray Powder Diffraction (XRD)

Objective: To identify the specific crystalline form (anhydrous, dihydrate, hexahydrate, etc.) of a calcium chloride sample.

Methodology:

-

Sample Preparation: Grind the calcium chloride sample to a fine, homogeneous powder using a mortar and pestle. Mount the powder onto a sample holder.

-

Instrument Setup: Use a powder diffractometer with a common radiation source (e.g., Cu Kα). Set the instrument to scan over a relevant 2θ range (e.g., 10° to 80°).

-

Data Acquisition: Perform the XRD scan to obtain a diffractogram (intensity vs. 2θ angle).

-

Data Analysis:

-

Compare the peak positions (2θ values) and relative intensities of the experimental diffractogram to standard reference patterns from a database (e.g., the International Centre for Diffraction Data - ICDD).

-

Each hydrate of calcium chloride has a unique crystal structure and will produce a distinct diffraction pattern, allowing for unambiguous identification.[21][23][24] Studies have shown that at room temperature (25°C), commercial calcium chloride can be a mixture of tetrahydrate and dihydrate forms.[21][25]

-

Conclusion

The choice between anhydrous, dihydrate, and hexahydrate forms of calcium chloride is a critical decision in scientific research and pharmaceutical development. The anhydrous form serves as a powerful desiccant due to its high hygroscopicity and exothermic dissolution. The dihydrate offers a stable and versatile option for general laboratory use, while the hexahydrate is particularly suited for applications requiring a low-temperature phase transition or a gentle release of calcium ions. A thorough understanding of their distinct properties, coupled with appropriate analytical characterization, is essential for leveraging the full potential of this fundamental inorganic salt in demanding scientific applications.

References

- 1. Calcium chloride holds an irreplaceable position in the modern chemical industry - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 2. tmmedia.in [tmmedia.in]

- 3. Calcium Chloride Manufacturer | Calcium Chloride Supplier & Producer - Elchemy [elchemy.com]

- 4. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 5. calcium chloride hexahydrate [chemister.ru]

- 6. Calcium Chloride Hexahydrate | CaCl2.6H2O | CID 6093252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. News - Physical properties and uses of calcium chloride - EVERBRIGHT [cnchemist.com]

- 8. Calcium chloride | 10043-52-4 [chemicalbook.com]

- 9. Calcium chloride - Wikipedia [en.wikipedia.org]

- 10. Calcium Chloride Dihydrate | CAS 10035-04-8 | Manufacturer, Supplier [emcochemicals.com]

- 11. Calcium chloride - Sciencemadness Wiki [sciencemadness.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Production technology and application of calcium chloride dihydrate-Shandong Unikem Industry Co LTD [unikemindustry.com]

- 14. quora.com [quora.com]

- 15. m.youtube.com [m.youtube.com]

- 16. drugpatentwatch.com [drugpatentwatch.com]

- 17. Moisture Control With Calcium Chloride Dihydrate – Grades, Uses & Handling - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Stability analysis of Calcium chloride hexahydrate inorganic phase change material | Société Française de Thermique [sft.asso.fr]

- 20. What is Calcium Chloride Hydrate used for? [synapse.patsnap.com]

- 21. imrjournal.info [imrjournal.info]

- 22. drugfuture.com [drugfuture.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of Calcium Chloride Hexahydrate (CaCl2·6H2O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of calcium chloride hexahydrate (CaCl2·6H2O), a hydrated inorganic salt with significant applications in research and development. This document details the melting point and density of CaCl2·6H2O, outlines the experimental protocols for their determination, and presents logical workflows and phase relationships through diagrammatic representations.

Core Physical Properties

Calcium chloride hexahydrate is a colorless, crystalline solid that is highly soluble in water.[1] It is the hexahydrate form of calcium chloride, meaning each molecule of calcium chloride is associated with six molecules of water.[2] The physical characteristics of this compound are crucial for its handling, application, and role in various scientific processes.

Quantitative Data Summary

The melting point and density are fundamental physical constants for CaCl2·6H2O. The data, collated from various sources, are presented in the table below for ease of reference and comparison.

| Physical Property | Value | Temperature (°C) |

| Melting Point | 29.9 °C | N/A |

| 30 °C[2][3] | N/A | |

| 29.92 °C[3] | N/A | |

| 29.54 °C[4] | N/A | |

| Density | 1.71 g/cm³[1][3][5] | 25 °C |

| 1.5249 g/cm³ | 31 °C[4] |

Experimental Protocols

Accurate determination of the physical properties of CaCl2·6H2O is paramount for its application in controlled experimental settings. The following sections detail the methodologies for measuring its melting point and density.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For hydrated salts like CaCl2·6H2O, this can also be an incongruent melting point, where the substance decomposes.

Method 1: Capillary Method

This traditional method relies on the visual observation of the phase change in a small sample.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small, dry sample of CaCl2·6H2O is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes liquid is the completion of melting. The range between these two temperatures is the melting point range.

-

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a modern thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Apparatus: Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed sample of CaCl2·6H2O (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range that encompasses the melting point.

-

The instrument records the heat flow to the sample versus temperature. The melting point is determined from the resulting thermogram as the onset or peak of the endothermic melting transition.

-

Determination of Density

Density is the mass of a substance per unit volume. For solids, several methods can be employed for accurate measurement.

Method 1: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

-

Apparatus: Pycnometer, analytical balance, thermometer.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is determined.

-

The pycnometer is filled with a non-reactive liquid of known density in which CaCl2·6H2O is insoluble (e.g., a saturated solution of CaCl2 or a non-polar solvent), and its mass is measured.

-

The pycnometer is emptied and dried. A known mass of CaCl2·6H2O crystals is added to the pycnometer.

-

The pycnometer containing the sample is then filled with the same non-reactive liquid, and the total mass is determined.

-

The volume of the CaCl2·6H2O sample is calculated by determining the volume of the displaced liquid. The density is then calculated by dividing the mass of the sample by its determined volume.

-

Method 2: Archimedes' Principle (Buoyancy Method)

This method determines the volume of the solid by measuring the buoyant force when it is submerged in a liquid of known density.

-

Apparatus: Analytical balance with a hook for suspension, beaker, a liquid of known density in which the sample is insoluble.

-

Procedure:

-

A sample of CaCl2·6H2O is weighed in the air.

-

The sample is then suspended from the balance and fully submerged in the liquid of known density. The apparent mass of the submerged sample is recorded.

-

The difference between the mass in air and the apparent mass in the liquid is the mass of the displaced liquid.

-

The volume of the displaced liquid, which is equal to the volume of the sample, is calculated using the density of the liquid.

-

The density of the CaCl2·6H2O is then calculated by dividing its mass in air by its determined volume.

-

Visualizations

Diagrams are provided below to illustrate key relationships and experimental workflows.

Caption: Workflow for determining the physical properties of CaCl2·6H2O.

Caption: Phase relationships in the Calcium Chloride-Water system.

References

Solubility of calcium chloride hexahydrate in water and other common lab solvents

This in-depth technical guide provides a comprehensive overview of the solubility of calcium chloride hexahydrate (CaCl₂·6H₂O) in water and other common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize calcium chloride in their work.

Quantitative Solubility Data

The solubility of calcium chloride hexahydrate varies significantly with the solvent and temperature. Below are tabulated data summarizing its solubility in water and several common organic solvents.

Table 1: Solubility of Calcium Chloride Hexahydrate in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| -25 | 49.4 |

| 0 | 59.5 |

| 10 | 65.0 |

| 25 | 81.1[1] |

| 30.2 | 102.2 |

Data sourced from Sciencemadness Wiki[1]. Note: The original data is for the hexahydrate form.

Table 2: Solubility of Calcium Chloride (Anhydrous and Hexahydrate) in Common Lab Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Form of Calcium Chloride |

| Ethanol | 0 | 18.3 | Anhydrous[1][2] |

| 20 | 25.8 | Anhydrous[1][2] | |

| 40 | 35.3 | Anhydrous[1][2] | |

| 70 | 56.2 | Anhydrous[1][2] | |

| Methanol | 0 | 21.8 | Anhydrous[1][2] |

| 20 | 29.2 | Anhydrous[1][2] | |

| 40 | 38.5 | Anhydrous[1][2] | |

| Acetone (B3395972) | 20 | 0.1 g/kg (0.01 g/100g ) | Anhydrous[1][2] |

| Isopropanol (B130326) | - | Not specified | - |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Below are two common methodologies for determining the solubility of a salt like calcium chloride hexahydrate in a given solvent.

Method 1: Isothermal Saturation and Gravimetric Analysis

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

-

Calcium chloride hexahydrate

-

Solvent of interest (e.g., distilled water, ethanol)

-

Constant temperature water bath or incubator

-

Stirring plate and magnetic stir bars

-

Filtration apparatus (e.g., syringe filters or vacuum filtration)

-

Pre-weighed evaporation dish

-

Analytical balance

-

Drying oven

Procedure:

-

Add an excess amount of calcium chloride hexahydrate to a known volume of the solvent in a sealed flask.

-

Place the flask in a constant temperature water bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

Once saturation is achieved, cease stirring and allow the undissolved solid to settle.

-

Carefully extract a known volume of the clear, supernatant liquid using a pre-warmed pipette to prevent premature crystallization.

-

Filter the extracted solution to remove any remaining solid particles.

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the salt (e.g., 105-110°C for water).

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved salt can be calculated by subtracting the initial mass of the empty dish.

-

The solubility can then be expressed in grams of solute per 100 g or 100 mL of solvent.

Method 2: Cooling Crystallization Point Determination

This method involves dissolving a known mass of solute in a known mass of solvent at an elevated temperature and then determining the temperature at which crystallization begins upon cooling.

Materials:

-

Calcium chloride hexahydrate

-

Solvent of interest

-

Test tube or small flask

-

Thermometer or temperature probe

-

Heating plate or water bath

-

Stirring rod or magnetic stirrer

-

Analytical balance

Procedure:

-

Accurately weigh a known amount of calcium chloride hexahydrate and the solvent into a test tube.

-

Gently heat the mixture while stirring until all the salt has dissolved, creating an unsaturated solution.

-

Remove the test tube from the heat source and allow it to cool slowly while continuing to stir gently.

-

Carefully observe the solution and record the temperature at which the first crystals appear. This is the saturation temperature for that specific concentration.

-

To obtain a solubility curve, this process can be repeated by adding a known amount of solvent to the same test tube, redissolving the salt at a higher temperature, and recording the new crystallization point.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Saturation and Gravimetric Analysis method for determining solubility.

References

A Technical Guide to the Synthesis of Calcium Chloride Hexahydrate from Calcium Carbonate and Calcium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the laboratory synthesis of calcium chloride hexahydrate (CaCl₂·6H₂O), a crucial compound in various scientific and pharmaceutical applications. Calcium chloride hexahydrate is valued as a source of calcium ions, a refrigeration carrier, and an antifreeze agent.[1][2] This guide details two primary synthesis pathways: the reaction of hydrochloric acid with calcium carbonate and with calcium hydroxide (B78521). It includes comprehensive experimental protocols, quantitative data summaries, and workflow visualizations to ensure reproducibility and clarity for a technical audience.

Synthesis from Calcium Carbonate (CaCO₃)

This method involves the acid-base reaction between calcium carbonate, commonly sourced from limestone or chalk, and hydrochloric acid. The reaction is characterized by the effervescence of carbon dioxide gas.[3][4][5]

Reaction Principle

Calcium carbonate reacts with hydrochloric acid in a double displacement reaction to form calcium chloride, water, and carbon dioxide.[6][7] The carbonic acid (H₂CO₃) intermediate is unstable and decomposes into water and CO₂.[5]

Balanced Chemical Equation: CaCO₃(s) + 2HCl(aq) → CaCl₂(aq) + H₂O(l) + CO₂(g)[4][5]

Experimental Protocol

Materials and Reagents:

-

Calcium Carbonate (CaCO₃), powder or small chips

-

Hydrochloric Acid (HCl), e.g., 30-37% concentration

-

Deionized Water

-

Litmus paper or pH meter

Procedure:

-

Reaction Setup: In a large beaker placed within a fume hood, add a pre-weighed amount of calcium carbonate.

-

Acid Addition: Slowly and carefully add hydrochloric acid to the calcium carbonate.[8] The reaction will produce vigorous fizzing (effervescence) as carbon dioxide is released.[3] Add the acid portion-wise to control the reaction rate and prevent overflow.

-

Reaction Completion: Continue adding HCl until the effervescence ceases, indicating that all the carbonate has reacted. To ensure all acid is neutralized, add a slight excess of calcium carbonate until no more fizzing is observed upon its addition.[8] The reaction can take several hours to ensure all the acid is consumed.[9]

-

Purification: Filter the resulting solution using filter paper to remove any unreacted calcium carbonate and other insoluble impurities.[8] The clear filtrate is an aqueous solution of calcium chloride.

-

Concentration: Gently heat the filtrate on a hot plate to evaporate water and concentrate the calcium chloride solution.[8]

-

Crystallization: Once the solution is sufficiently concentrated (a relative density of approximately 1.37 g/cm³ can be a target), allow it to cool slowly to room temperature.[1] Calcium chloride hexahydrate crystals will form. The existence of the hexahydrate form is favored at temperatures below 29°C.[1]

-

Isolation: Separate the crystals from the mother liquor via vacuum filtration.

-

Drying: Wash the crystals with a small amount of ice-cold deionized water and then dry them. Note that calcium chloride hexahydrate is deliquescent and will absorb atmospheric moisture, so drying should be conducted in a desiccator or a controlled-humidity environment.[10]

Quantitative Data

| Parameter | Value / Description | Reference |

| Molar Mass of CaCO₃ | 100.09 g/mol | [5] |

| Molar Mass of HCl | 36.46 g/mol | [11] |

| Molar Mass of CaCl₂·6H₂O | 219.08 g/mol | [12][13][14] |

| Stoichiometric Ratio | 1 mole CaCO₃ : 2 moles HCl | [5] |

| Theoretical Yield | 2.19 g of CaCl₂·6H₂O per 1 g of CaCO₃ | Calculated |

| Purity (Typical) | >98% after recrystallization | [14] |

Visualizations

Caption: Workflow for CaCl₂·6H₂O synthesis from CaCO₃.

Synthesis from Calcium Hydroxide (Ca(OH)₂)

This pathway utilizes a classic acid-base neutralization reaction, which is typically exothermic. Calcium hydroxide is a strong base that reacts readily with the strong acid, hydrochloric acid.

Reaction Principle

Calcium hydroxide reacts with hydrochloric acid to produce calcium chloride and water.[15] This is a double displacement and neutralization reaction.[16]

Balanced Chemical Equation: Ca(OH)₂(s) + 2HCl(aq) → CaCl₂(aq) + 2H₂O(l)[17]

Experimental Protocol

Materials and Reagents:

-

Calcium Hydroxide (Ca(OH)₂), powder

-

Hydrochloric Acid (HCl), e.g., 25-37% concentration

-

Deionized Water

-

pH indicator or meter

Procedure:

-

Slurry Preparation: Prepare a slurry by suspending a pre-weighed amount of calcium hydroxide in a beaker with a minimal amount of deionized water.[18] Place the beaker in an ice bath to manage heat evolution.

-

Acid Addition: While stirring vigorously, slowly add hydrochloric acid to the calcium hydroxide slurry.[18] The reaction is exothermic, so monitor the temperature and add the acid dropwise or in small portions.

-

Neutralization: Continue adding HCl until the calcium hydroxide has completely dissolved. Monitor the reaction with a pH meter. The endpoint is a neutral pH of ~7.0. Adjust the final pH to between 7.5 and 8.0 to precipitate impurities like iron and magnesium hydroxides.[11]

-

Purification: Allow the solution to settle, then filter it to remove any solid impurities.[9][11]

-

Concentration & Crystallization: Concentrate the purified calcium chloride solution by heating, followed by cooling to induce crystallization, as described in Section 1.2 (Steps 5 & 6). To obtain hexahydrate crystals, cooling crystallization should occur at temperatures between 0°C and 30°C.[19]

-

Isolation & Drying: Isolate and dry the CaCl₂·6H₂O crystals as described in Section 1.2 (Steps 7 & 8).

Quantitative Data

| Parameter | Value / Description | Reference |

| Molar Mass of Ca(OH)₂ | 74.09 g/mol | [11] |

| Molar Mass of HCl | 36.46 g/mol | [11] |

| Molar Mass of CaCl₂·6H₂O | 219.08 g/mol | [12][13][14] |

| Stoichiometric Ratio | 1 mole Ca(OH)₂ : 2 moles HCl | |

| Theoretical Yield | 2.96 g of CaCl₂·6H₂O per 1 g of Ca(OH)₂ | Calculated |

| Purity (Typical) | >98% after recrystallization | [14] |

Visualizations

Caption: Workflow for CaCl₂·6H₂O synthesis from Ca(OH)₂.

Comparison of Synthesis Routes

| Feature | Calcium Carbonate Route | Calcium Hydroxide Route |

| Starting Material | Inexpensive, widely available (limestone).[20] | Generally requires synthesis from CaO (lime). |

| Reaction Speed | Slower, dependent on surface area. | Faster, classic neutralization. |

| Byproducts | Carbon dioxide gas (must be vented).[4] | Only water. |

| Process Control | Reaction rate controlled by acid addition; foaming can occur. | Exothermic reaction requires temperature control. |

| Safety | Requires excellent ventilation due to CO₂ displacement of air. | Primary hazard is heat generation. |

| Purification | Filtration of excess CaCO₃ is straightforward.[8] | pH adjustment is critical for removing metal impurities.[11] |

Safety Precautions

Handling hydrochloric acid and the described synthesis reactions requires strict adherence to safety protocols to mitigate risks.

-

Personal Protective Equipment (PPE): Always wear safety goggles or a full face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling hydrochloric acid.[21][22][23]

-

Ventilation: All procedures involving concentrated hydrochloric acid or the generation of gases (CO₂) must be performed inside a certified chemical fume hood.[21][24]

-

Handling HCl: Hydrochloric acid is highly corrosive and can cause severe skin burns and respiratory irritation.[21][23] Avoid inhaling vapors.[24] When diluting, always add acid to water , never the other way around, to control the exothermic process.[21][22]

-

Spill Management: Have a spill kit ready. Neutralize acid spills with a weak base like sodium bicarbonate.[23]

-